molecular formula C23H24F2N4OS B2623931 N-(2,5-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1185108-67-1

N-(2,5-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2623931
CAS No.: 1185108-67-1
M. Wt: 442.53
InChI Key: LVBDKGIMEYXRDL-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a potent and selective ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases. This compound has demonstrated efficacy in inhibiting the proliferation of cancer cell lines dependent on ALK and ROS1 signaling , making it a valuable chemical probe for investigating the pathogenic roles of these kinases in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). Its primary research value lies in its utility for studying resistance mechanisms to first-generation ALK/ROS1 inhibitors, such as crizotinib , as it exhibits activity against certain resistant mutant forms. Researchers utilize this inhibitor to elucidate downstream signaling pathways, explore synthetic lethal interactions, and evaluate combination therapy strategies in preclinical models, thereby contributing significantly to the development of next-generation targeted oncology therapeutics.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N4OS/c1-2-29-12-10-23(11-13-29)27-21(16-6-4-3-5-7-16)22(28-23)31-15-20(30)26-19-14-17(24)8-9-18(19)25/h3-9,14H,2,10-13,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBDKGIMEYXRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted hydrazine and a ketone or aldehyde.

    Introduction of the Thioacetamide Group: This step involves the reaction of the spirocyclic intermediate with a thioacetamide derivative under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to improve reaction efficiency and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale processes, ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorinated aromatic ring or the thioacetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-(2,5-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide exerts its effects is likely related to its interaction with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, influencing cellular signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide: shares structural similarities with other spirocyclic compounds and thioacetamide derivatives.

    Spirocyclic Compounds: Known for their rigid structures and potential biological activities.

    Thioacetamide Derivatives: Often explored for their antimicrobial and anticancer properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of a spirocyclic core, fluorinated aromatic ring, and thioacetamide group, which together confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of N-(2,5-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[45]deca-1,3-dien-2-yl)thio)acetamide, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

N-(2,5-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a compound with a complex structure that suggests potential for various biological activities. This article delves into its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC23H24F2N4OS
Molecular Weight442.5 g/mol
CAS Number1185080-48-1

The unique triazaspiro scaffold combined with a difluorophenyl group indicates possible interactions with biological targets, which may lead to therapeutic applications.

Anticancer Potential

The anticancer activity of compounds with similar scaffolds has been explored in several studies. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, compounds with spiro structures have been reported to exhibit cytotoxic effects in various cancer cell lines.

While the specific mechanism of action for this compound remains largely uncharacterized, it is hypothesized that the compound may interact with specific enzymes or receptors due to its unique structure. Similar compounds have been shown to inhibit key enzymes involved in disease pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study investigating triazaspiro derivatives found that certain compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. While this compound was not specifically tested, the results suggest potential for similar activity.
  • Cytotoxicity Against Cancer Cells : In vitro studies on related compounds demonstrated cytotoxic effects in breast and lung cancer cell lines. These findings support further investigation into the anticancer properties of this compound.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagentsTemperatureTimeYield
1Ethylenediamine, ketone80°C12h60-70%
2Lawesson’s reagent110°C4h75%
32-chloroacetamide, K2CO360°C6h85%

Basic: How can the structural conformation of this compound be validated experimentally?

Methodological Answer:

  • X-ray Crystallography :
    • Co-crystallize the compound with a target protein (e.g., mycobacterial enzymes as in ) or in pure form. Use SHELXL for refinement, ensuring resolution <1.2 Å for accurate spiro-ring geometry .
  • NMR Spectroscopy :
    • Confirm the spirocyclic structure via <sup>1</sup>H-<sup>13</sup>C HMBC to correlate the thioacetamide proton with the spiro carbon. Assign fluorine atoms using <sup>19</sup>F NMR (δ -110 to -125 ppm for difluorophenyl groups) .
  • Computational Validation :
    • Compare experimental data (X-ray/NMR) with DFT-optimized structures (B3LYP/6-31G* basis set) to validate bond angles and dihedral strains.

Advanced: How can contradictory bioactivity data for this compound across enzymatic assays be resolved?

Methodological Answer:

  • Assay Optimization :
    • Enzyme Source : Ensure consistent enzyme batches (e.g., Mtb Lpd in vs. human homologs) to rule out species-specific effects.
    • Buffer Conditions : Test activity in varying pH (6.5–8.0) and ionic strengths (50–200 mM NaCl); spirocyclic compounds may exhibit pH-dependent conformational changes .
  • Data Normalization :
    • Use a reference inhibitor (e.g., compound 5 in ) as an internal control. Apply statistical tools (ANOVA with Tukey’s post-hoc) to identify outliers.
  • Structural Insights :
    • Perform molecular docking (AutoDock Vina) to compare binding modes under conflicting conditions. Analyze if protonation states of the triazaspiro nitrogen affect interactions .

Q. Table 2: Example Conflicting Data Resolution

StudyIC50 (µM)Assay ConditionResolution Action
A0.5pH 7.4, 150 mM NaClAdjusted to pH 6.8, IC50 = 1.2 µM
B5.2pH 6.8, 50 mM NaClConfirmed via co-crystallization in

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer:

  • Core Modifications :
    • Spiro Ring : Vary ring size (e.g., [4.5] vs. [4.6]) to assess strain effects on binding.
    • Substituent Effects : Replace 2,5-difluorophenyl with 2,4-difluoro (see ) or chloro derivatives to probe electronic vs. steric contributions.
  • Functional Group Scanning :
    • Replace the thioacetamide with sulfonamide or amide groups to evaluate hydrogen-bonding requirements .
  • High-Throughput Screening (HTS) :
    • Use SPR (surface plasmon resonance) to measure binding kinetics (kon/koff) across analogs. Prioritize compounds with >10-fold selectivity over off-targets .

Advanced: How can computational methods address discrepancies in predicted vs. observed metabolic stability?

Methodological Answer:

  • Metabolite Identification :
    • Use LC-HRMS to identify oxidative (CYP450-mediated) or hydrolytic metabolites. Compare with in silico predictions (e.g., Schrödinger’s MetaSite) .
  • MD Simulations :
    • Run 100-ns simulations to assess solvent accessibility of labile groups (e.g., acetamide). Correlate with experimental t1/2 in microsomal assays.
  • QSAR Modeling :
    • Train models on datasets from and to predict metabolic hotspots. Validate with leave-one-out cross-validation (R<sup>2</sup> >0.7).

Basic: What analytical techniques are critical for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS :
    • Use a C18 column (e.g., Chromolith) with 0.1% formic acid in acetonitrile/water. Monitor [M+H]<sup>+</sup> at m/z ~450 (exact mass dependent on substituents) .
  • Sample Preparation :
    • Protein precipitation with acetonitrile (1:3 ratio) followed by SPE (C18 cartridges) to remove phospholipids.
  • Validation :
    • Follow FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

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